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molecular formula C14H23NO5 B8407396 (2,3,4-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine

(2,3,4-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine

Cat. No. B8407396
M. Wt: 285.34 g/mol
InChI Key: SIIXRKSJWFLFHC-UHFFFAOYSA-N
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Patent
US07781445B2

Procedure details

Imine 11e (14.28 g, 0.05040 mol) was dissolved in ethanol (100 mL) and reacted with NaBH4 (3.00 g, 0.0793 mol) as described previously for compound 12a. A colorless oil (14.38 g, 100%) was obtained. 1H NMR (300 MHz, CDCl3) δ 6.89 (d, J=8.4 Hz, 1H), 6.57 (d, J=8.4 Hz, 1H), 4.45 (t, J=5.4 Hz, 1H), 3.87 (s, 3H), 3.82 (s, 3H), 3.80 (s, 2H), 3.70 (s, 3H), 3.31 (s, 6H), 2.68 (d, J=5.4 Hz, 2H); low resolution ESIMS m/z (rel intensity) 286 (MH+, 100), 181 (69). Anal. Calcd for C14H23NO5: C, 58.93; H, 8.12; N, 4.91. Found: C, 59.16; H, 8.24; N, 4.64.
Name
Quantity
14.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:4]=1[CH:5]=[N:6][CH2:7][CH:8]([O:11][CH3:12])[O:9][CH3:10].[BH4-].[Na+].COC1C=C(C=CC=1OC)CNCC(OC)OC>C(O)C>[CH3:1][O:2][C:3]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:4]=1[CH2:5][NH:6][CH2:7][CH:8]([O:9][CH3:10])[O:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
14.28 g
Type
reactant
Smiles
COC1=C(C=NCC(OC)OC)C=CC(=C1OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CNCC(OC)OC)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNCC(OC)OC)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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